molecular formula C15H15ClN2S2 B13763282 S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride CAS No. 73150-16-0

S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride

Cat. No.: B13763282
CAS No.: 73150-16-0
M. Wt: 322.9 g/mol
InChI Key: BMJXLWFWLVGIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride is a chemical compound known for its unique structure and properties It is derived from the dibenzo[b,e]thiepin moiety, which is commonly used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride typically involves multiple steps. One common method starts with the preparation of 6,11-Dihydrodibenzo[b,e]thiepin-11-one, which is then converted to the corresponding isothiourea derivative. The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and improve safety. The use of solid acid catalysts under microwave conditions has also been explored to enhance the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .

Scientific Research Applications

S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit viral replication by targeting the dengue virus helicase and the D4 dopamine receptor. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and thereby exerting its antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride is unique due to its specific isothiourea group, which imparts distinct chemical and biological properties. Its ability to inhibit both viral helicase and dopamine receptors sets it apart from other related compounds, making it a valuable molecule for further research and development .

Properties

73150-16-0

Molecular Formula

C15H15ClN2S2

Molecular Weight

322.9 g/mol

IUPAC Name

[amino(6,11-dihydrobenzo[c][1]benzothiepin-11-ylsulfanyl)methylidene]azanium;chloride

InChI

InChI=1S/C15H14N2S2.ClH/c16-15(17)19-14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)14;/h1-8,14H,9H2,(H3,16,17);1H

InChI Key

BMJXLWFWLVGIME-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C3S1)SC(=[NH2+])N.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.